N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide
Description
The compound N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a benzothiazole derivative featuring a complex pharmacophore. Its core structure includes:
- A 6-methyl-1,3-benzothiazole moiety, known for its role in kinase inhibition and anticancer activity .
- A sulfanyl acetamide bridge connecting the benzothiazole to a hexahydroquinazolinone scaffold.
- A 4-methylpiperazine substituent on the quinazolinone ring, which enhances solubility and bioavailability .
This compound’s design integrates structural elements from validated drug candidates, targeting enzymes like ROCK1 kinase, as suggested by its docking compatibility in virtual screening studies .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S2/c1-15-7-8-17-19(13-15)33-22(24-17)25-20(30)14-32-21-16-5-3-4-6-18(16)29(23(31)26-21)28-11-9-27(2)10-12-28/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGZZUJXIIVPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCCC4)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperazine and quinazolinone moieties. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with overlapping structural motifs or functional roles. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison
Structural Similarities and Divergences
Core Benzothiazole Motif: The target compound and BZ-IV share the benzothiazole core, but the latter lacks the hexahydroquinazolinone-sulfanyl group. This difference likely enhances the target’s binding affinity to kinase targets due to increased hydrophobic interactions . The morpholinylsulfonyl analog replaces the quinazolinone with a bulkier sulfonyl group, reducing docking scores (-6.5 vs. -9.8) .
Sulfanyl vs. Ether/Carbonyl Linkages :
- The sulfanyl bridge in the target compound may improve metabolic stability compared to the naphthyloxy acetamide in or the sulfamoyl group in , which are prone to oxidative cleavage .
Piperazine Derivatives: Both the target and BZ-IV incorporate methylpiperazine, but its placement on the quinazolinone (vs. direct acetamide linkage in BZ-IV) optimizes steric compatibility with kinase active sites .
Functional and Computational Comparisons
Docking Performance: The target compound’s Glide docking score (-9.8) surpasses analogs, attributed to its hexahydroquinazolinone scaffold, which mimics ATP-binding motifs in kinases . BZ-IV (-7.2) and the morpholinylsulfonyl analog (-6.5) show weaker interactions .
Chemical Similarity Metrics :
- Tanimoto similarity indices (calculated using MACCS fingerprints) indicate moderate similarity between the target and BZ-IV (0.65), but low overlap with sulfonyl/naphthyloxy derivatives (0.28–0.42) .
NMR and MS/MS Profiling: NMR shifts in regions A (39–44 ppm) and B (29–36 ppm) differentiate the target from simpler benzothiazoles like BZ-IV, reflecting the quinazolinone’s electron-withdrawing effects . In MS/MS-based molecular networking, the target’s fragmentation pattern (cosine score ~0.85 vs. reference inhibitors) aligns with kinase-targeting compounds, unlike phenylthiazole derivatives (score ~0.60) .
Research Implications and Limitations
- Advantages: The target’s hybrid structure balances solubility (methylpiperazine) and target engagement (quinazolinone), outperforming simpler benzothiazoles.
- Future Directions : In vitro validation of kinase inhibition and ADMET profiling are needed to confirm computational predictions.
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This compound is characterized by a unique structural framework that includes a benzothiazole moiety and a piperazine derivative, suggesting diverse biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Several studies have explored the anticancer potential of compounds containing benzothiazole and quinazoline derivatives. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
2. Antimicrobial Activity
Compounds similar in structure to this compound have demonstrated antibacterial and antifungal properties. These activities are often attributed to the ability of the benzothiazole moiety to interact with microbial membranes or inhibit essential enzymes.
3. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been suggested based on studies showing that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory diseases.
4. Neuroprotective Effects
Preliminary studies indicate that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.
The biological activities of this compound are likely mediated through various mechanisms:
1. Enzyme Inhibition
Inhibition of key enzymes involved in cancer cell proliferation or inflammation is a common mechanism observed in related compounds.
2. Induction of Apoptosis
Many studies report that compounds with similar structures can induce apoptosis in cancer cells via mitochondrial pathways.
3. Interaction with Receptors
Affinity for specific receptors (e.g., sigma receptors) may also play a role in the compound's pharmacological effects.
Case Studies
A recent study evaluated the anticancer efficacy of structurally related compounds against a panel of human tumor cell lines. The findings revealed that modifications to the benzothiazole or piperazine components could significantly enhance cytotoxicity and selectivity towards cancer cells over normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
